Isocapric Acid Ethyl-d5 Ester
Description
Isocapric Acid Ethyl-d5 Ester (hypothetical structure inferred from analogs) is a deuterium-labeled ethyl ester of a branched-chain carboxylic acid. These compounds feature deuterium substitution at the ethyl group, enhancing their utility in metabolic tracing, analytical quantification, and reaction kinetics studies.
Deuterium labeling improves detection sensitivity in mass spectrometry (MS) and nuclear magnetic resonance (NMR) by introducing isotopic signatures that distinguish labeled compounds from endogenous analogs . For example, Tridecanoic Acid Ethyl-d5 Ester (sc-474874) is used to study lipid metabolism due to its resistance to metabolic interference and clear MS signals .
Properties
Molecular Formula |
C₁₂H₁₉D₅O₂ |
|---|---|
Molecular Weight |
205.35 |
Synonyms |
8-Methylnonanoic Acid Ethyl-d5 Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Features
The table below compares key structural attributes of Isocapric Acid Ethyl-d5 Ester analogs:
Key Observations:
- Deuterium Labeling : All compounds feature deuterium at the ethyl group (-CD2CD3), minimizing interference with the functional carboxylate or ester group.
- Branching vs. Linear Chains: Branched analogs (e.g., 6-Methylheptanoic Acid Ethyl-d5 Ester) exhibit altered hydrophobic interactions compared to linear-chain esters like Ethyl-d5 Caproate, affecting their solubility and membrane permeability .
Analytical and Metabolic Performance
Deuterated esters are critical in quantitative MS due to their near-identical chromatographic behavior to non-deuterated analogs. For instance:
- Docosahexaenoic Acid Ethyl Ester-D5 serves as an internal standard for quantifying omega-3 fatty acids in plasma, with a detection limit <1 ng/mL .
- Tridecanoic Acid Ethyl-d5 Ester enables precise tracking of fatty acid β-oxidation pathways in liver cells, leveraging its resistance to enzymatic degradation .
Isotope Effects: Secondary deuterium isotope effects influence reaction kinetics. For example, Ethyl-d5 acetate pyrolyzes 10–15% slower than non-deuterated analogs due to C-D bond stability . Similar effects may apply to this compound in hydrolysis or transesterification reactions.
Challenges and Limitations
- Synthetic Complexity: Perdeuteration (e.g., Ethyl-d5 S-2-diisopropylaminoethyl methylphosphonothiolate) requires specialized reagents and protocols, increasing production costs .
- Isotopic Purity: Contamination with non-deuterated species (e.g., in Ethyl-d5 Caproate) can skew analytical results, necessitating rigorous purification (>98% isotopic purity) .
Q & A
Basic: What are the key steps for synthesizing Isocapric Acid Ethyl-d5 Ester, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves esterification of deuterated ethanol (e.g., ethanol-d5) with isocapric acid under acid or enzyme catalysis. Key steps include:
- Deuterated reagent preparation : Ethanol-d5 is reacted with isocapric acid in a molar ratio of 1:5 to ensure excess acid for higher ester yield .
- Catalyst selection : Lipases (e.g., Novozym® 435) or sulfuric acid are commonly used. Enzymatic methods reduce side reactions and improve specificity .
- Reaction monitoring : Track acid number (AV) and ester number (EV) via titration or FTIR to assess completion .
- Purification : Use HPLC or distillation to isolate the ester, ensuring >98% purity .
Optimization : Central composite design (CCD) can model variables like temperature (e.g., 40–60°C), time (2–6 hours), and catalyst concentration to maximize yield .
Basic: How is this compound characterized, and what analytical techniques are critical for validation?
Methodological Answer:
Characterization requires:
- Isotopic purity : NMR (¹H and ²H) confirms deuterium incorporation at the ethyl group. For example, absence of ¹H signals at 1.2 ppm (CH3CH2-) confirms deuterium substitution .
- Structural validation : GC-MS or LC-MS identifies molecular ions (e.g., m/z 195 for the ester) and fragmentation patterns .
- Purity assessment : HPLC with UV detection (210 nm) quantifies impurities; retention time comparison against non-deuterated standards ensures specificity .
Advanced: How do deuterium isotopes in the ethyl group affect the ester’s reactivity in hydrolysis or transesterification reactions?
Methodological Answer:
Deuterium kinetic isotope effects (KIE) alter reaction rates:
- Hydrolysis : C-D bonds are stronger than C-H, slowing acid- or base-catalyzed hydrolysis. For example, ethanol-d5 esters exhibit 2–3x slower hydrolysis rates in alkaline conditions compared to non-deuterated analogs .
- Transesterification : Deuterated esters require higher activation energy, impacting enzyme-catalyzed reactions. Lipase efficiency may decrease by 15–20% due to altered substrate binding .
Experimental design : Compare rate constants (k) for deuterated vs. non-deuterated esters using kinetic models (e.g., pseudo-first-order) under controlled pH and temperature .
Advanced: What experimental strategies resolve discrepancies in ester yield during scale-up synthesis?
Methodological Answer:
Common issues and solutions:
- Low yield : Optimize molar ratios (e.g., 1:5 acid:ethanol-d5) and use Soxhlet extraction to remove water, shifting equilibrium toward ester formation .
- Impurity accumulation : Implement gradient HPLC purification with C18 columns, adjusting mobile phase (e.g., acetonitrile/water) to separate byproducts .
- Deuterium loss : Conduct reactions under inert atmosphere (N2/Ar) to prevent H-D exchange. Verify isotopic integrity via ²H NMR post-synthesis .
Data analysis : Use ANOVA to identify significant factors (e.g., temperature, catalyst load) in factorial experiments .
Advanced: How can isotopic labeling of this compound enhance traceability in metabolic or environmental studies?
Methodological Answer:
Deuterium labeling enables:
- Metabolic tracing : Track ester degradation pathways in biological systems using LC-MS/MS, detecting deuterium-retaining metabolites .
- Environmental persistence studies : Compare half-lives of deuterated vs. non-deuterated esters in soil/water matrices via GC-MS quantification .
Methodological note : Use stable isotope probing (SIP) to correlate ester degradation with microbial activity, leveraging ²H-labeled biomarkers .
Basic: What are the storage and stability considerations for this compound?
Methodological Answer:
- Storage : Store at -20°C in amber vials under argon to prevent hydrolysis and photodegradation .
- Stability assessment : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to quantify degradation products .
Advanced: How to model reaction kinetics for this compound synthesis under varying catalytic conditions?
Methodological Answer:
- Kinetic models : Fit experimental data (e.g., ester yield vs. time) to pseudo-first-order or Michaelis-Menten equations using software like MATLAB or Python .
- Parameter estimation : Calculate activation energy (Ea) via Arrhenius plots under different temperatures (e.g., 30–70°C) .
Validation : Compare predicted vs. observed yields via residual analysis (e.g., R² > 0.95 indicates robust model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
